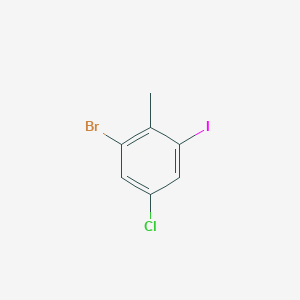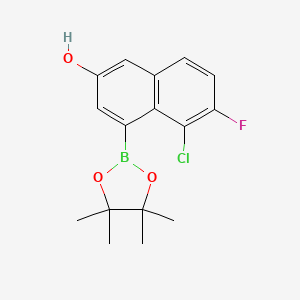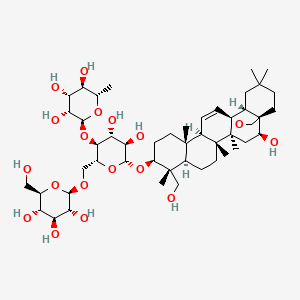
1-Bromo-5-chloro-3-iodo-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-3-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, iodine, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-3-iodo-2-methylbenzene typically involves multi-step reactions starting from benzene or its derivatives. One common method is electrophilic aromatic substitution, where benzene undergoes successive halogenation and methylation reactions. For instance:
Halogenation: Benzene can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to form bromobenzene.
Chlorination: Bromobenzene can then be chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to form 1-bromo-3-chlorobenzene.
Iodination: The compound can be further iodinated using iodine (I2) and an oxidizing agent like nitric acid (HNO3) to form 1-bromo-3-chloro-5-iodobenzene.
Methylation: Finally, a Friedel-Crafts alkylation reaction can be used to introduce the methyl group, using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as the catalyst.
Industrial Production Methods
Industrial production of such compounds often involves similar multi-step synthesis routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-chloro-3-iodo-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield compounds like 1-cyano-5-chloro-3-iodo-2-methylbenzene, while oxidation can produce 1-bromo-5-chloro-3-iodo-2-methylbenzoic acid.
Applications De Recherche Scientifique
1-Bromo-5-chloro-3-iodo-2-methylbenzene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-chloro-3-iodo-2-methylbenzene depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through its halogen and methyl substituents. For example, in nucleophilic substitution reactions, the halogen atoms can act as leaving groups, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the halogen atoms can participate in the formation of new carbon-carbon bonds, facilitated by palladium catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-chloro-2-iodo-5-methylbenzene
- 1-Bromo-2-chloro-4-iodo-5-methylbenzene
- 1-Bromo-4-chloro-2-iodo-3-methylbenzene
Uniqueness
1-Bromo-5-chloro-3-iodo-2-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of three different halogens and a methyl group provides a diverse range of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H5BrClI |
|---|---|
Poids moléculaire |
331.37 g/mol |
Nom IUPAC |
1-bromo-5-chloro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H5BrClI/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 |
Clé InChI |
RXLXRLSNUMLTBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1I)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl[4,4']bipiperidinyl-1-yl-acetate](/img/structure/B13928797.png)








![Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B13928855.png)


